molecular formula C12H13NO2 B8285031 4-Hydroxy-1,6,7-trimethyl carbostyril

4-Hydroxy-1,6,7-trimethyl carbostyril

Cat. No. B8285031
M. Wt: 203.24 g/mol
InChI Key: UGIIAODPMBFKNR-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

To a solution of 4,5-dimethyl-N-methyl anthranilic acid (30.0g.; 0.168 mole; m.p. 190° - 191° C) in glacial acetic acid (75 ml.) was added acetic anhydride (75 ml.) and the mixture was refluxed for 4 hrs. After cooling the dark solution was poured onto crushed ice, made alkaline (pH 9), and filtered. On bringing the filtrate to pH5 with concentrated hydrochloric acid the title product separated as a white solid, m.p. (EtOH) 300° - 305° C (Found: C, 70.12; H, 6.30; N, 7.12; C12H13NO2 requires; C, 70.92; H, 6.45; N, 6.89%).
Name
4,5-dimethyl-N-methyl anthranilic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:12][CH3:13])[C:5](=[CH:9][C:10]=1[CH3:11])[C:6]([OH:8])=O.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(O)(=O)C>[OH:8][C:6]1[C:5]2[C:4](=[CH:3][C:2]([CH3:1])=[C:10]([CH3:11])[CH:9]=2)[N:12]([CH3:13])[C:14](=[O:16])[CH:15]=1

Inputs

Step One
Name
4,5-dimethyl-N-methyl anthranilic acid
Quantity
30 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1C)NC
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the dark solution
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
separated as a white solid, m.p. (EtOH) 300° - 305° C (Found: C, 70.12; H, 6.30; N, 7.12; C12H13NO2 requires; C, 70.92; H, 6.45; N, 6.89%)

Outcomes

Product
Name
Type
Smiles
OC1=CC(N(C2=CC(=C(C=C12)C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.